(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H20ClOP. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis . This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 3-oxobut-1-en-1-yl group.
Vorbereitungsmethoden
The synthesis of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the reaction of triphenylphosphine with 3-chlorobut-1-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a low temperature to ensure high yield and purity .
Analyse Chemischer Reaktionen
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Wissenschaftliche Forschungsanwendungen
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in various organic transformations. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride include other phosphonium salts such as:
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium chloride
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium bromide These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the 3-oxobut-1-en-1-yl group with the triphenylphosphonium ion in this compound gives it distinct properties and makes it valuable in specific chemical and biological contexts .
Eigenschaften
CAS-Nummer |
40613-12-5 |
---|---|
Molekularformel |
C22H20ClOP |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
3-oxobut-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H20OP.ClH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-18H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UECJIGHFWRLJPZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.